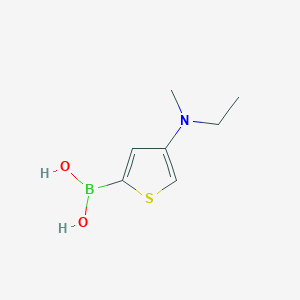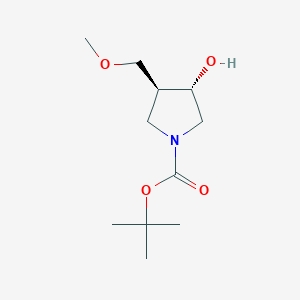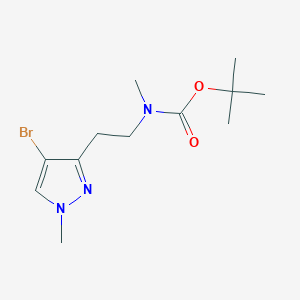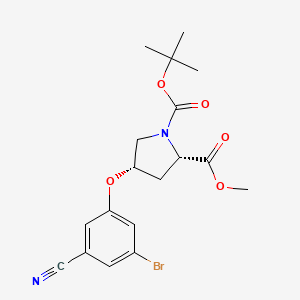![molecular formula C10H11N5O B13338650 (3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B13338650.png)
(3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone is a compound that features both an azetidine and a benzotriazole moiety Azetidine is a four-membered nitrogen-containing ring, while benzotriazole is a fused ring system containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the benzotriazole moiety. One common method involves the cyclization of an appropriate precursor to form the azetidine ring, followed by a coupling reaction with a benzotriazole derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This might include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms in the azetidine or benzotriazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the azetidine or benzotriazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The azetidine and benzotriazole moieties are known to interact with biological targets, making this compound a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Compounds containing azetidine and benzotriazole rings have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. For example, its unique structure might be exploited in the design of polymers or other advanced materials.
Wirkmechanismus
The mechanism of action of (3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, while the benzotriazole moiety can form hydrogen bonds or π-π interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-aminoazetidin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone: Similar structure but with an imidazole ring instead of a triazole ring.
(3-aminoazetidin-1-yl)(1H-benzo[d]oxazol-5-yl)methanone: Contains an oxazole ring instead of a triazole ring.
(3-aminoazetidin-1-yl)(1H-benzo[d]thiazol-5-yl)methanone: Features a thiazole ring in place of the triazole ring.
Uniqueness
The uniqueness of (3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone lies in the combination of the azetidine and benzotriazole moieties. This combination provides a unique set of chemical and biological properties that can be exploited in various applications. The presence of three nitrogen atoms in the benzotriazole ring also allows for specific interactions with biological targets that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C10H11N5O |
|---|---|
Molekulargewicht |
217.23 g/mol |
IUPAC-Name |
(3-aminoazetidin-1-yl)-(2H-benzotriazol-5-yl)methanone |
InChI |
InChI=1S/C10H11N5O/c11-7-4-15(5-7)10(16)6-1-2-8-9(3-6)13-14-12-8/h1-3,7H,4-5,11H2,(H,12,13,14) |
InChI-Schlüssel |
YCCMQVSFKSGKBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(=O)C2=CC3=NNN=C3C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13338607.png)







![8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13338657.png)

